molecular formula C19H24N2O3 B246997 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

Cat. No. B246997
M. Wt: 328.4 g/mol
InChI Key: MOCCXTPJFYESMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide, also known as BMS-986020, is a small molecule inhibitor that targets the lysophosphatidic acid 1 (LPA1) receptor. The LPA1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including cell proliferation, migration, and survival. BMS-986020 has shown promise as a potential therapeutic agent for a range of diseases, including fibrosis, cancer, and neuropathic pain.

Mechanism Of Action

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the LPA1 receptor, which is a member of the lysophospholipid receptor family. The LPA1 receptor is activated by lysophosphatidic acid (LPA), a bioactive lipid that is involved in a variety of physiological processes. Activation of the LPA1 receptor by LPA leads to the activation of downstream signaling pathways that regulate cell proliferation, migration, and survival. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide binds to the LPA1 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of cellular processes that are regulated by the LPA1 receptor.
Biochemical and Physiological Effects
3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of liver, lung, and kidney disease, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce fibrosis by inhibiting the activation of hepatic stellate cells, reducing the deposition of extracellular matrix proteins, and promoting the resolution of fibrotic tissue. In animal models of breast and ovarian cancer, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and metastasis by reducing the proliferation and survival of cancer cells and inhibiting angiogenesis. In animal models of nerve injury, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain by inhibiting the activation of microglia and astrocytes in the spinal cord.

Advantages And Limitations For Lab Experiments

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the LPA1 receptor and does not inhibit other lysophospholipid receptors. However, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective LPA1 receptor inhibitors. Another area of interest is the investigation of the role of the LPA1 receptor in other disease processes, such as inflammation and autoimmune disorders. In addition, further studies are needed to determine the safety and efficacy of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide in human clinical trials, and to identify potential biomarkers that can be used to monitor its therapeutic effects.

Synthesis Methods

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been described in several publications. One method involves the reaction of 4-methoxybenzylamine with 3-chloropropanoic acid to form an intermediate, which is then reacted with 2-hydroxyethylamine and benzyl isocyanate to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. In preclinical studies, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit LPA1 receptor signaling and reduce fibrosis in animal models of liver, lung, and kidney disease. It has also been shown to inhibit tumor growth and metastasis in animal models of breast and ovarian cancer. In addition, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain in animal models of nerve injury.

properties

Product Name

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O3/c1-24-18-9-7-17(8-10-18)20-19(23)11-12-21(13-14-22)15-16-5-3-2-4-6-16/h2-10,22H,11-15H2,1H3,(H,20,23)

InChI Key

MOCCXTPJFYESMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.